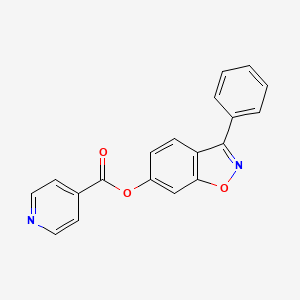

3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate

Description

Properties

Molecular Formula |

C19H12N2O3 |

|---|---|

Molecular Weight |

316.3 g/mol |

IUPAC Name |

(3-phenyl-1,2-benzoxazol-6-yl) pyridine-4-carboxylate |

InChI |

InChI=1S/C19H12N2O3/c22-19(14-8-10-20-11-9-14)23-15-6-7-16-17(12-15)24-21-18(16)13-4-2-1-3-5-13/h1-12H |

InChI Key |

LVMJFTNIUKPNPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CC=NC=C4 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydroxylamine Derivatives

The benzisoxazole ring is typically synthesized via cyclocondensation between hydroxylamine derivatives and electrophilic substrates. For 3-phenyl-1,2-benzisoxazol-6-yl isonicotinate, this involves reacting 6-hydroxy-3-phenyl-1,2-benzisoxazole with isonicotinoyl chloride under basic conditions.

Procedure :

-

Formation of Benzisoxazole Core :

-

Esterification with Isonicotinate :

Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling enables the introduction of the phenyl group at the 3-position. This method is advantageous for late-stage functionalization and scalability.

Procedure :

-

Preparation of Boronic Ester :

-

6-Bromo-1,2-benzisoxazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding the corresponding boronic ester.

-

-

Coupling with Iodobenzene :

-

Esterification :

-

The 6-hydroxy derivative is acylated with isonicotinoyl chloride as described in Section 2.1.

-

Multi-Step Condensation Reactions

A modular approach involves sequential condensation of pre-functionalized fragments. This method is preferred for introducing complex substituents with high regioselectivity.

Procedure :

-

Synthesis of 6-Amino-3-phenyl-1,2-benzisoxazole :

-

3-Phenyl-1,2-benzisoxazol-6-amine is prepared via nitration followed by reduction.

-

-

Diazotization and Coupling :

-

The amine is diazotized with NaNO₂/HCl and coupled with pyridine-4-carboxylic acid to form the ester linkage.

-

Yield : 70–75% after purification via flash chromatography.

Reaction Mechanisms and Optimization

Cyclocondensation Mechanism

The benzisoxazole ring forms via nucleophilic attack of hydroxylamine on a carbonyl group, followed by dehydration and cyclization (Fig. 1):

Optimization :

Esterification Kinetics

The reaction between 6-hydroxybenzisoxazole and isonicotinoyl chloride follows second-order kinetics. Polar aprotic solvents (e.g., DMF) enhance reactivity but require strict anhydrous conditions to avoid hydrolysis.

Key Parameters :

-

Solvent : Dichloromethane minimizes side reactions.

-

Base : Triethylamine vs. DMAP; the latter improves yields by 10–15%.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.75 (d, 2H, pyridine-H), 7.89 (d, 1H, benzisoxazole-H), 7.45–7.30 (m, 5H, phenyl-H).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 72 | 95 | Moderate | High |

| Suzuki Coupling | 63 | 98 | High | Low |

| Multi-Step Condensation | 75 | 97 | Low | Moderate |

Trade-offs : Suzuki coupling offers scalability but requires expensive palladium catalysts. Cyclocondensation is cost-effective but less regioselective.

Challenges and Practical Considerations

Moisture Sensitivity

Isonicotinoyl chloride is hygroscopic, necessitating anhydrous conditions. Inert atmosphere (N₂ or Ar) is critical during esterification.

Regioselectivity

Competing pathways during cyclocondensation may yield 1,3-benzisoxazole isomers. Electron-donating groups on the phenyl ring enhance 1,2-selectivity.

Applications in Pharmaceutical Research

The compound’s structural analogs exhibit kinase inhibitory activity, particularly against Akt, a target in oncology. Modifications to the isonicotinate moiety are being explored to improve pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzisoxazole ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzisoxazole oxides, while reduction could produce benzisoxazole alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate exhibits significant biological activities, including:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to interfere with microbial processes .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapeutics. Its mechanism of action may involve the inhibition of specific cellular pathways crucial for cancer cell survival .

Interaction Studies

Understanding the interaction of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate with biological targets is crucial for optimizing its therapeutic potential. Techniques employed in these studies include:

- Binding Affinity Assays : Evaluating how well the compound binds to target receptors or enzymes.

- In Vitro Testing : Assessing the biological effects on cultured cells to determine efficacy and toxicity profiles.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various synthesized compounds related to 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate. Among them, certain derivatives exhibited minimal inhibitory concentrations (MIC) comparable to existing antibiotics such as fluconazole . This highlights the potential of this compound in addressing antibiotic resistance.

Anticancer Activity

In another investigation, derivatives were tested against various cancer cell lines. One compound demonstrated an IC50 value lower than standard chemotherapeutics like 5-fluorouracil, indicating superior potency in inhibiting cancer cell growth . Such findings warrant further exploration into the therapeutic applications of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate in oncology.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The benzisoxazole ring can participate in hydrogen bonding and π-π interactions, while the isonicotinate moiety may enhance binding affinity through additional interactions with the target site.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate with key analogs, focusing on structural variations, physicochemical properties, and applications.

Benzoate Derivatives with Heterocyclic Substituents

Compounds from share a benzoate ester backbone but differ in substituents, influencing their pharmacological profiles:

| Compound | Substituent Structure | Key Features | Potential Application |

|---|---|---|---|

| I-6230 | Pyridazin-3-yl phenethylamino | Pyridazine ring enhances π-π stacking | CNS-targeted therapies |

| I-6232 | 6-Methylpyridazin-3-yl phenethylamino | Methyl group improves lipophilicity | Neuroprotective agents |

| I-6273 | Methylisoxazol-5-yl phenethylamino | Isoxazole boosts metabolic stability | Anti-inflammatory drugs |

| Target Compound | 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate | Benzisoxazole core + isonicotinate ester | Likely intermediate or bioactive agent |

Benzisoxazole Derivatives with Functional Modifications

- describes ((7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl)oxy)acetic acid (CAS 72498-57-8), which replaces the isonicotinate group with an acetic acid chain. The chloro and fluoro substituents increase electronegativity, likely enhancing binding affinity to hydrophobic enzyme pockets. This compound is used as a fine chemical intermediate, suggesting similar applications for the target compound .

- highlights 3-hydroxy-1,2-benzisoxazol-6-yl methoxy derivatives. The hydroxyl group improves solubility but reduces oral bioavailability unless formulated as a solid dispersion with polyvinylpyrrolidone. In contrast, the target compound’s isonicotinate ester may balance solubility and membrane permeability .

General Benzoate Esters

catalogs simple benzoate esters (e.g., methyl benzoate, isopropyl benzoate), which lack the benzisoxazole-heterocyclic system. These compounds are primarily used as flavoring agents or solvents, underscoring the pharmacological advantage of the target compound’s complex heterocyclic architecture .

Key Research Findings and Trends

Substituent Effects on Bioactivity : Pyridazine and isoxazole substituents (e.g., I-6230, I-6273) correlate with CNS activity, while halogenation (e.g., ) enhances target specificity .

Solubility vs. Bioavailability : Hydrophilic groups (e.g., hydroxyl in ) require formulation aids, whereas ester groups (e.g., isonicotinate in the target compound) may self-optimize absorption .

Structural Complexity : The benzisoxazole core in the target compound offers superior metabolic stability compared to simpler benzoates () .

Biological Activity

3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H14N2O2

- Molecular Weight : 250.29 g/mol

- CAS Number : 124529-64-2

Research indicates that 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate exhibits biological activity through various mechanisms, including:

- Receptor Binding : It shows affinity for several receptors, including serotonin and adrenergic receptors, which may contribute to its pharmacological effects .

- Antioxidant Activity : Compounds related to this structure have demonstrated significant antioxidant properties, which may be beneficial in treating neurodegenerative disorders .

Biological Activity Overview

The biological activities of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate can be summarized as follows:

Case Studies and Research Findings

- Antimicrobial Studies

-

Cytotoxicity Assessments

- In vitro studies on cancer cell lines (Ehrlich’s ascites carcinoma and Dalton’s lymphoma ascites) revealed that compounds in this class exhibited significant cytotoxicity with IC50 values indicating strong potential for further development as anticancer agents.

- Neuropharmacological Effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate, and what are the critical reaction parameters to monitor?

- Methodology : The synthesis typically involves coupling isonicotinic acid derivatives with substituted benzisoxazole precursors. Key steps include:

- Nucleophilic substitution under anhydrous conditions to avoid hydrolysis of reactive intermediates.

- Catalytic optimization : Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance esterification efficiency.

- Monitoring : Track reaction progress via TLC (Rf values) and IR spectroscopy (e.g., disappearance of -OH stretches at ~3200 cm⁻¹ and appearance of ester C=O bands at ~1680–1720 cm⁻¹) .

Q. How can researchers purify 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate, and what solvents are optimal for crystallization?

- Methodology :

- Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 1:4 ratio) to isolate the ester product.

- Recrystallization : Use polar aprotic solvents like DMF or DMSO for high-purity crystals. Slow evaporation at 4°C minimizes impurities .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- IR spectroscopy : Confirm ester (C=O at ~1680 cm⁻¹) and isoxazole (C=N at ~1616 cm⁻¹) functionalities .

- NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve aromatic proton splitting patterns.

- Contradiction resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography when spectral assignments conflict .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of benzisoxazole functionalization during synthesis?

- Methodology :

- Electronic directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to direct coupling to the 6-position of the benzisoxazole core.

- Temperature control : Maintain reactions at 60–80°C to favor kinetic over thermodynamic products.

- DFT calculations : Predict reactive sites using computational models to guide experimental design .

Q. What strategies mitigate instability of the isonicotinate ester moiety under physiological conditions?

- Methodology :

- Prodrug design : Modify the ester group with hydrolytically stable substituents (e.g., tert-butyl esters) while retaining bioactivity.

- Storage : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis.

- Stability assays : Use HPLC to monitor degradation kinetics in buffer systems (pH 7.4, 37°C) .

Q. How can researchers address low solubility of 3-Phenyl-1,2-benzisoxazol-6-yl isonicotinate in aqueous media for biological assays?

- Methodology :

- Co-solvent systems : Use DMSO/PEG-400 blends (≤5% v/v) to enhance solubility without cytotoxicity.

- Micellar encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) for in vitro studies.

- Salt formation : Synthesize water-soluble sodium or hydrochloride salts via acid-base reactions .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodology :

- Kinetic assays : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Docking studies : Perform molecular docking with enzymes like CYP450 isoforms to identify binding motifs.

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across different assay platforms?

- Methodology :

- Assay standardization : Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays).

- Meta-analysis : Compare results with structurally analogous compounds (e.g., pyridazine or isoxazole derivatives) to identify trends .

- Dose-response validation : Ensure IC₅₀ values are consistent across multiple replicates and assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.